molecular formula C7H4N4O B14665902 1H-imidazo[4,5-f][2,1,3]benzoxadiazole CAS No. 42341-38-8

1H-imidazo[4,5-f][2,1,3]benzoxadiazole

Cat. No.: B14665902
CAS No.: 42341-38-8
M. Wt: 160.13 g/mol
InChI Key: SYCFRCKHKQIOFQ-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-f][2,1,3]benzoxadiazole is a heterocyclic compound that features a fused ring system combining an imidazole and a benzoxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-f][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution, followed by nitration using a mixture of sulfuric and nitric acids . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the principles of green chemistry are often applied. This includes the use of non-toxic solvents, transition-metal-free conditions, and mild reaction temperatures to minimize environmental impact and enhance safety .

Chemical Reactions Analysis

Types of Reactions: 1H-imidazo[4,5-f][2,1,3]benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include sulfuric acid, nitric acid, and various bases such as sodium hydroxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 1H-imidazo[4,5-f][2,1,3]benzoxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Properties

CAS No.

42341-38-8

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

1H-imidazo[4,5-f][2,1,3]benzoxadiazole

InChI

InChI=1S/C7H4N4O/c1-4-5(9-3-8-4)2-7-6(1)10-12-11-7/h1-3,10H

InChI Key

SYCFRCKHKQIOFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NON2)C=C3C1=NC=N3

Origin of Product

United States

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